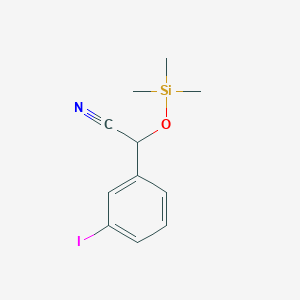

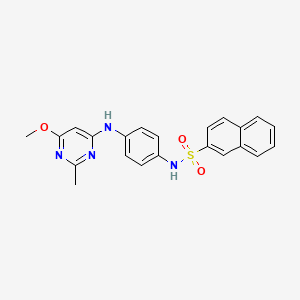

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile, also known as TIPS-iodoacetonitrile, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

A study by Wu et al. (2014) introduces a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles via the reaction of trimethylsilyl cyanide and o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions. This method underscores the importance of trimethylsilyl groups in facilitating nucleophilic addition reactions, a principle that can be extrapolated to the synthesis and functionalization of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile (Wu, Gao, Chen, & Zhou, 2014).

Catalysis and Selective Reactions

In the realm of catalysis, the work by Saikia et al. (2016) demonstrates the N-acetylation of amines using acetonitrile as an acylating agent, facilitated by in situ generated trimethylsilyl iodide under microwave heating. This study highlights the catalytic potential of trimethylsilyl-containing compounds in selective transformations, suggesting possible catalytic roles for 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in similar contexts (Saikia, Hussain, Suri, & Pahari, 2016).

Deprotection Strategies

Mohammadpoor-Baltork et al. (2000) discuss an efficient method for the deprotection of trimethylsilyl (TMS) ethers, highlighting the utility of trimethylsilyl groups in protecting functional groups during synthetic procedures. This relevance underlines the potential utility of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in synthetic strategies, especially in deprotection steps (Mohammadpoor‐Baltork, Amini, & Farshidipoor, 2000).

Oxidation and Functional Group Transformations

The research on oxidative transformations, such as the study by Aizpurua and Palomo (1983), sheds light on the role of trimethylsilyl chlorochromate in the oxidation of alcohols and selective oxidation reactions. This indicates the broader applicability of silicon-containing compounds in oxidative chemistry, hinting at the potential of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile in similar oxidation processes (Aizpurua & Palomo, 1983).

Propiedades

IUPAC Name |

2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINWETQORAVXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)

![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)

![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)

![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)